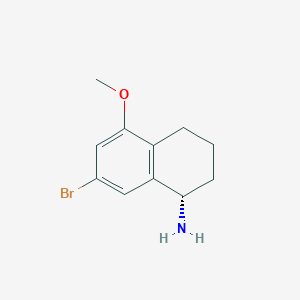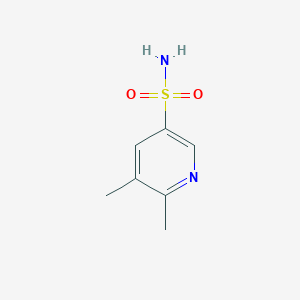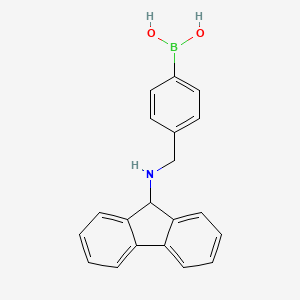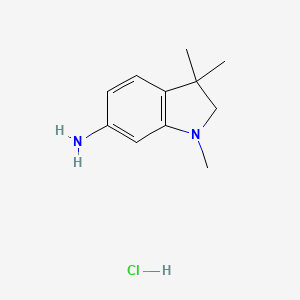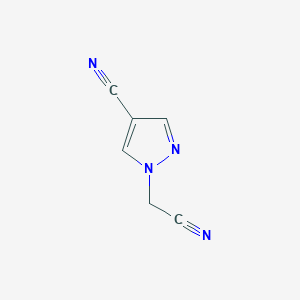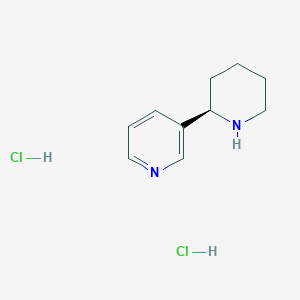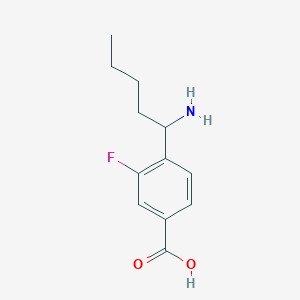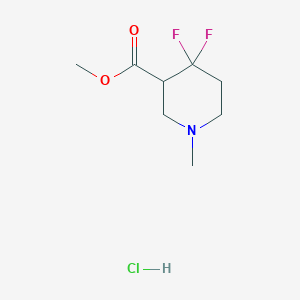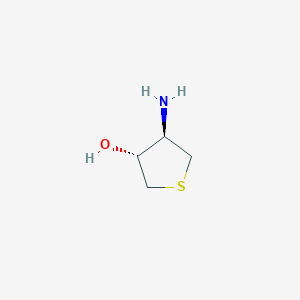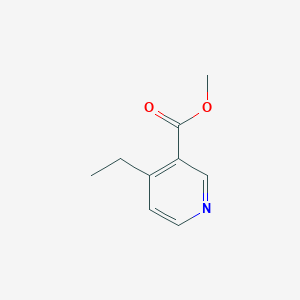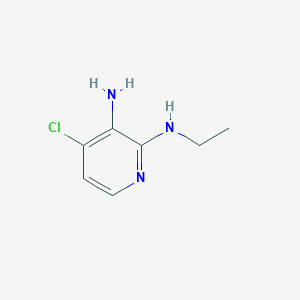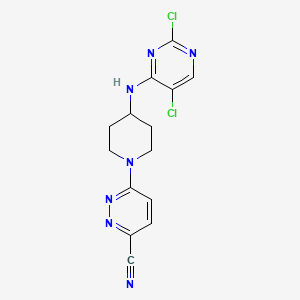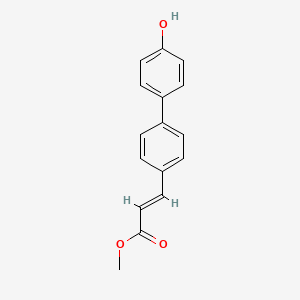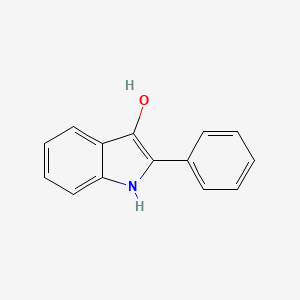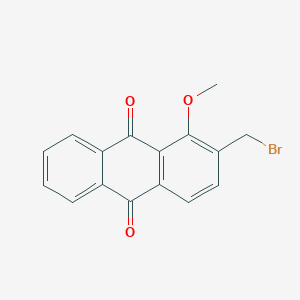
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methoxyanthracene-9,10-dione typically involves the bromination of 1-methoxyanthracene-9,10-dione. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthraquinone core can participate in redox reactions, where it can be reduced to anthracene derivatives or oxidized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Redox Reactions: Products include reduced anthracene derivatives or further oxidized quinones.
Scientific Research Applications
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone core.
Medicine: Explored for its anticancer properties, as anthraquinones are known to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-methoxyanthracene-9,10-dione is primarily related to its ability to undergo nucleophilic substitution and redox reactions. In biological systems, it may intercalate with DNA, disrupting replication and transcription processes. The bromomethyl group can also form covalent bonds with nucleophilic sites in biomolecules, leading to potential cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxyanthracene-9,10-dione: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-1-methoxyanthracene-9,10-dione: Similar structure but with a methyl group instead of a bromomethyl group, leading to different reactivity.
2-(Chloromethyl)-1-methoxyanthracene-9,10-dione: Similar but with a chloromethyl group, which is less reactive than the bromomethyl group in substitution reactions.
Uniqueness
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
63965-46-8 |
|---|---|
Molecular Formula |
C16H11BrO3 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-(bromomethyl)-1-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO3/c1-20-16-9(8-17)6-7-12-13(16)15(19)11-5-3-2-4-10(11)14(12)18/h2-7H,8H2,1H3 |
InChI Key |
QNRDUTDBBOCTQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


